Product packaging for Benzo(l)cyclopenta(cd)pyrene(Cat. No.:CAS No. 113779-16-1)

Benzo(l)cyclopenta(cd)pyrene

Cat. No.: B039172
CAS No.: 113779-16-1
M. Wt: 276.3 g/mol
InChI Key: MEWBBKSDPHWBAG-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs) Research

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. who.int They are formed during the incomplete combustion or pyrolysis of organic matter, with major sources including industrial processes involving coal and the use of coal-derived products. who.int Benzo(l)cyclopenta(cd)pyrene and other cyclopenta-fused pyrenes are a specific subgroup of PAHs that have garnered significant research interest due to their widespread environmental presence and potent biological activities. nih.govresearchgate.net Unlike many other PAHs, some cyclopenta-fused derivatives have demonstrated high mutagenicity and tumorigenicity, sometimes exceeding that of the well-studied PAH, benzo[a]pyrene (B130552). nih.govnih.gov This has led to their classification as compounds of concern and their inclusion in various priority lists for environmental monitoring. tandfonline.com

Nomenclature and Structural Considerations of this compound (Olympicene) and Cyclopenta[cd]pyrene (B119913) Analogs

The nomenclature of PAHs follows systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). who.intnist.goviarc.fr Structures are named based on a parent compound, with prefixes indicating additional fused rings. who.intiarc.fr For cyclopenta-fused pyrenes, a five-membered cyclopenta ring is fused to a pyrene (B120774) core. The position of this fusion is critical to the molecule's properties and is designated by letters in the IUPAC name. iarc.fr

This compound, with the chemical formula C22H12, is a notable member of this class. Its structure consists of a pyrene skeleton with a fused benzene (B151609) ring and a cyclopenta ring. The common name "Olympicene" was coined due to its resemblance to the five interlocking rings of the Olympic Games symbol.

The structural orientation of PAHs is standardized to ensure consistency in naming and numbering. nist.goviarc.frgovinfo.gov Typically, the molecule is oriented with the greatest number of rings in a horizontal row and the maximum number of rings in the upper right quadrant. nist.goviarc.frgovinfo.gov Numbering begins on the uppermost, rightmost ring and proceeds clockwise. nist.goviarc.frgovinfo.gov

The presence and position of the cyclopenta ring significantly influence the electronic properties and three-dimensional shape of the molecule. For instance, the cyclopenta ring in cyclopenta[c]phenanthrenes creates a pseudo fjord-region, a structural feature of interest in toxicological studies. nih.gov The relative positions of the cyclopenta-ring and the bay region are thought to play a crucial role in the metabolic activation and biological activities of these PAHs. nih.gov

Significance of Cyclopenta-Fused Pyrenes in Environmental and Biological Studies

Cyclopenta-fused pyrenes are significant in environmental and biological research due to their prevalence and potent toxicological effects. nih.govnih.gov They are widespread environmental pollutants found in engine emissions and ambient air. nih.gov Several members of this class, including cyclopenta[cd]pyrene, are recognized as potent carcinogens. nih.govwikipedia.org

Studies have shown that cyclopenta-fused PAHs can be more genotoxic and tumorigenic than their parent PAHs without the cyclopenta ring. nih.gov For example, cyclopenta[cd]pyrene is considered a highly mutagenic PAH. researchgate.net Research has demonstrated that certain cyclopenta-fused derivatives can induce morphological transformation in cells, similar to the activity of benzo[a]pyrene. nih.gov

The biological activity of these compounds is linked to their metabolic activation. Oxidation at the cyclopenta ring appears to be a key activation pathway. bohrium.com For instance, the proposed mutagenic metabolite of cyclopenta[cd]pyrene is the 3,4-oxide. researchgate.net The genotoxic effects of these compounds, such as the formation of DNA adducts, have been observed in various cell types. bohrium.com

Furthermore, the presence of cyclopenta-fused PAHs in the environment can have synergistic effects with other pollutants. Studies have shown a syncarcinogenic effect when benzo[a]pyrene and cyclopenteno[cd]pyrene are applied together. nih.gov Given their abundance and potent carcinogenicity, the combination of these compounds in environmental samples may pose a significant carcinogenic risk. nih.gov

Compound Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H12 B039172 Benzo(l)cyclopenta(cd)pyrene CAS No. 113779-16-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113779-16-1

Molecular Formula

C22H12

Molecular Weight

276.3 g/mol

IUPAC Name

hexacyclo[16.3.1.04,21.07,20.08,13.014,19]docosa-1(22),2,4(21),5,7(20),8,10,12,14,16,18-undecaene

InChI

InChI=1S/C22H12/c1-2-6-17-16(5-1)18-7-3-4-14-12-15-9-8-13-10-11-19(17)22(20(13)15)21(14)18/h1-12H

InChI Key

MEWBBKSDPHWBAG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C4C5=C(C=CC5=CC6=C4C2=CC=C6)C=C3

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C5=C(C=CC5=CC6=C4C2=CC=C6)C=C3

Synonyms

CP-B(e)P
cyclopentabenzo(e)pyrene
naphtho(1,2,3,4-mno)acephenanthrylene
naphtho(1,2,3-mno)acephenanthrylene

Origin of Product

United States

Metabolic Activation Pathways of Benzo L Cyclopenta Cd Pyrene Analogs

Enzymatic Biotransformation Processes of Cyclopenta[cd]pyrene (B119913)

The biotransformation of Cyclopenta[cd]pyrene is a multi-step process predominantly carried out by Phase I and Phase II metabolizing enzymes. The initial enzymatic modifications introduce functional groups, rendering the molecule more water-soluble and susceptible to further reactions.

Role of Cytochrome P450 Monooxygenases (CYPs) in Phase I Metabolism

The initial and rate-limiting step in the metabolic activation of CPP is primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. These enzymes introduce an oxygen atom into the CPP molecule, leading to the formation of reactive epoxide intermediates.

Research has demonstrated that several CYP isozymes are involved in the oxidation of CPP. In studies utilizing human liver microsomes and microsomes from genetically engineered cells expressing specific human CYP cDNAs, it was found that CYP1A1, CYP1A2, and CYP3A4 are capable of oxidizing the 3,4-cyclopenta double bond of CPP nih.gov. The primary product of this oxidation is cyclopenta[cd]pyrene-3,4-epoxide (CPPE) . This epoxide is considered the major microsomal and mutagenic metabolite of CPP nih.gov.

Further investigations have shown that the 9,10-K-region double bond of CPP can also be oxidized, though less efficiently by CYP1A1. However, CYP1A2 can oxidize this K-region in both the parent CPP molecule and its trans-3,4-dihydrodiol metabolite nih.gov. The preference for the oxidation of the C(3)-C(4) ethylenic bond by CYPs is partly explained by the high electron density at the C(4) position in the highest occupied molecular orbital.

The metabolism of CPP by liver microsomes from rats pre-treated with phenobarbital (B1680315) or 3-methylcholanthrene (B14862) also points to the formation of CPPE as the primary oxidative metabolite nih.gov.

Contribution of Epoxide Hydrolases to Metabolite Formation

Following the formation of CPPE by CYPs, epoxide hydrolases (EHs) play a crucial role in the further metabolism of this reactive intermediate. Microsomal epoxide hydrolase (mEH) catalyzes the hydrolysis of the epoxide ring, adding a water molecule to form dihydrodiols.

The primary product of the enzymatic hydrolysis of CPPE is the optically active trans-3,4-dihydroxy-3,4-dihydrocyclopenta[cd]pyrene (CPP-3,4-dihydrodiol) nih.gov. This reaction proceeds through the opening of the O-C(3) bond of the epoxide nih.gov. The formation of this trans-3,4-dihydrodiol is a key step in the metabolic pathway of CPP. In addition to the major trans-diol, small amounts of the cis-3,4-dihydrodiol are also formed nih.gov.

Formation of Reactive Metabolites: Diol-Epoxides, Radical Cations, and o-Quinones

The metabolic activation of CPP leads to the formation of several highly reactive metabolites that are considered the ultimate carcinogens.

Diol-Epoxides: While the initial formation of CPP-3,4-dihydrodiol can be a step towards detoxification, this metabolite can undergo further oxidation by CYPs to form a diol-epoxide . Specifically, the oxidation of the 9,10-double bond in the CPP-3,4-dihydrodiol can lead to the formation of 3,4-dihydrodiol-9,10-epoxide nih.gov. Similarly, oxidation of a 9,10-dihydrodiol at the 3,4-position could yield a 9,10-dihydrodiol-3,4-epoxide nih.gov. These diol-epoxides are highly electrophilic and can readily react with nucleophilic sites in DNA, forming stable adducts. The synthetic 3,4-epoxycyclopenta[cd]pyrene has been shown to be a potent mutagen in bacterial assays nih.gov.

Radical Cations and o-Quinones: While the diol-epoxide pathway is a major route of activation for many PAHs, other pathways involving the formation of radical cations and o-quinones also contribute to their carcinogenicity researchgate.net. For PAHs like benzo[a]pyrene (B130552), one-electron oxidation by peroxidases can lead to the formation of a radical cation , which can then react with DNA or be further oxidized to quinones researchgate.netnih.gov. The formation of o-quinones can also occur through the oxidation of dihydrodiols. These quinones can exert toxicity through the generation of reactive oxygen species (ROS) via redox cycling and by forming covalent adducts with DNA. Although direct evidence for the formation of radical cations and o-quinones specifically from CPP is less extensively documented than for benzo[a]pyrene, the general metabolic pathways of PAHs suggest that these reactive species could also be formed from CPP and contribute to its biological activity. For instance, the metabolite 4-oxo-3,4-dihydroCPP has been identified in microsomal incubations of CPP nih.gov.

Detoxification Mechanisms and Phase II Metabolism of Cyclopenta[cd]pyrene Metabolites

Phase II metabolism involves the conjugation of the oxygenated metabolites of CPP with endogenous molecules, which increases their water solubility and facilitates their excretion from the body. These reactions are generally considered detoxification pathways.

Key Phase II reactions for PAH metabolites include glucuronidation, sulfation, and glutathione (B108866) conjugation mdpi.com. While specific studies on the comprehensive Phase II metabolism of CPP are limited, the general principles of PAH detoxification apply.

Sulfation , catalyzed by sulfotransferases (SULTs), is a significant pathway. Research has shown that sulfotransferase can activate CPP metabolites, such as trans-CPP-3,4-diol and 4-hydroxy-3,4-dihydroCPP, to form reactive sulfate (B86663) esters that can bind to DNA nih.gov. This indicates that sulfation can also act as a bioactivation pathway in certain contexts. Studies on other PAHs have identified sulfate conjugates as metabolites kisti.re.kr.

Glucuronidation , mediated by UDP-glucuronosyltransferases (UGTs), is another major detoxification pathway for PAH phenols and dihydrodiols nih.gov. It is plausible that the hydroxylated metabolites of CPP undergo glucuronidation to facilitate their elimination.

Glutathione (GSH) conjugation , catalyzed by glutathione S-transferases (GSTs), is a critical mechanism for detoxifying electrophilic intermediates like epoxides drughunter.com. The reactive CPPE is a likely substrate for GST-mediated detoxification.

In Vitro and In Vivo Models for Studying Metabolic Activation of Cyclopenta[cd]pyrene

A variety of experimental models have been employed to investigate the metabolic activation of CPP, providing valuable insights into the enzymes and pathways involved.

In Vitro Models:

Liver Microsomes: Microsomes isolated from the livers of rats, mice, and humans are widely used as they contain a rich complement of CYP enzymes and epoxide hydrolase nih.govnih.govnih.govmdpi.com. These models have been instrumental in identifying the primary metabolites of CPP and the specific CYPs involved in its oxidation nih.gov.

Recombinant Human CYPs: The use of microsomes from cells genetically engineered to express individual human CYP enzymes has allowed for the precise determination of the role of specific CYPs (e.g., CYP1A1, CYP1A2, CYP3A4) in CPP metabolism nih.gov.

Cell Lines: Human cell lines, such as the human promyelocytic cell line HL-60 and isolated human peripheral mononuclear blood cells (lymphocytes), have been used to study the formation of DNA adducts from CPP and its analogs nih.gov.

Subcellular Fractions: In addition to microsomes, other subcellular fractions can be used to study specific enzymatic reactions, such as cytosolic fractions for studying sulfotransferase activity nih.gov.

In Vivo Models:

Rat Models: In vivo studies in rats have been used to investigate the formation of DNA adducts in various tissues following exposure to CPP analogs. For example, after intraperitoneal administration of benz(j)aceanthrylene, a cyclopenta-fused PAH, DNA adducts were detected in lymphocytes and lung tissue nih.gov.

These models have collectively contributed to a detailed understanding of the complex metabolic pathways of Cyclopenta[cd]pyrene.

Molecular Mechanisms of Genotoxicity and Carcinogenicity of Cyclopenta Cd Pyrene

DNA Adduct Formation by Cyclopenta[cd]pyrene (B119913) Metabolites

The carcinogenic effects of many PAHs, including cyclopenta[cd]pyrene, are initiated by their metabolic conversion to reactive electrophiles that can bind to DNA, forming DNA adducts. This process is a critical step in the initiation of chemical carcinogenesis.

The ultimate carcinogenic metabolite of cyclopenta[cd]pyrene is widely considered to be its 3,4-epoxide (CPPE). acs.org In vitro studies reacting CPPE with calf thymus DNA have demonstrated that the primary targets for adduction are guanine (B1146940) bases. acs.orgnih.gov Specifically, the major adducts are formed through the interaction of CPPE with the exocyclic N² atom of guanine. acs.orgnih.gov Minor adducts are also formed with adenine (B156593) and cytosine. acs.org

Further in vivo and in vitro research has confirmed these findings. Analysis of DNA from various tissues in rats and mice exposed to CPP revealed that the majority of the DNA adducts co-migrated with deoxyguanosine adducts formed from the reaction of CPPE. oup.comoup.com However, at least one adduct was identified as being derived from deoxyadenosine. oup.comoup.com This indicates a clear preference for guanine as the primary binding site, with a smaller but detectable level of interaction with adenine.

The metabolic activation of cyclopenta[cd]pyrene to its ultimate DNA-reactive form involves enzymatic processes. While the 3,4-epoxide is a key reactive intermediate, the formation of diol-epoxides, a common activation pathway for many other PAHs like benzo[a]pyrene (B130552), is also relevant. For CPP, the metabolic pathway can proceed through the formation of cyclopenta[cd]pyrene-3,4-diol, which can then be further activated.

Studies have shown that the sulfotransferase-activated form of trans-CPP-3,4-diol yields adducts identical to those formed from the reaction of CPPE with DNA. nih.gov This suggests that the 4-hydroxy-3-deoxyguanosine adducts can be formed through two pathways: directly from the reaction with CPPE or via the sulfotransferase activation of the trans-3,4-diol metabolite. nih.gov The carbonium ion that results from the opening of the CPP 3,4-oxide is identical to the one derived from the opening of benzo[a]pyrene 7,8-diol-9,10-oxide, a well-established ultimate mutagenic and carcinogenic species. nih.govresearchgate.net

The formation of bulky chemical adducts on DNA, such as those derived from cyclopenta[cd]pyrene, can have significant consequences for the fidelity of DNA replication and the efficacy of DNA repair mechanisms. These adducts can distort the normal helical structure of DNA, creating obstacles for the cellular machinery responsible for these processes.

If not repaired, these DNA adducts can lead to the insertion of incorrect bases during DNA replication, resulting in mutations. The persistence of these adducts is a key factor in the initiation of carcinogenesis. The cell possesses various DNA repair pathways, such as nucleotide excision repair (NER), to remove bulky adducts. The efficiency of these repair mechanisms in recognizing and excising CPP-DNA adducts can influence the ultimate mutagenic and carcinogenic outcome.

Mutagenic Potential of Cyclopenta[cd]pyrene

The formation of DNA adducts by cyclopenta[cd]pyrene metabolites is directly linked to its potent mutagenicity. The resulting genetic alterations can lead to the activation of proto-oncogenes or the inactivation of tumor suppressor genes, driving the process of carcinogenesis.

Studies investigating the mutagenic specificity of cyclopenta[cd]pyrene metabolites have provided insights into the types of genetic mutations they induce. Research using bacterial assays has shown that both cyclopenta[cd]pyrene 3,4-epoxide (CPPE) and the diol-epoxide of benzo[a]pyrene (BPDE) primarily induce base-pair substitution mutations. pnas.org

Specifically, these carcinogens were found to induce G·C → T·A transversions, and to a lesser extent, A·T → T·A transversions. pnas.org This suggests a specific mechanism by which the DNA adducts formed by these compounds lead to mispairing during DNA replication, resulting in these particular types of mutations.

Cyclopenta[cd]pyrene has been shown to be a highly potent mutagen, with its activity being comparable to or even exceeding that of the well-characterized carcinogen benzo[a]pyrene (B[a]P) in some test systems. nih.govresearchgate.netaacrjournals.org In the Salmonella/mammalian-microsome mutagenicity test, the mutagenic potency of CPP was found to be on par with only two other naturally occurring PAHs: benzo[a]pyrene and dibenz[a,c]anthracene. nih.govresearchgate.net

Interestingly, while CPP demonstrates high mutagenicity, its tumor-initiating activity in some animal models, such as mouse skin, is weaker than that of benzo[a]pyrene. aacrjournals.orgnih.gov This highlights the complex relationship between mutagenicity and carcinogenicity, where factors beyond the initial DNA damage, such as the efficiency of DNA repair and the specific types of mutations induced, play crucial roles in determining the ultimate carcinogenic potential of a chemical.

Mechanisms of Carcinogenic Action Linked to Cyclopenta[cd]pyrene Exposure

Cyclopenta[cd]pyrene (CPP) is a polycyclic aromatic hydrocarbon (PAH) recognized for its potent genotoxic and carcinogenic properties. nih.gov Its mechanism of action involves a series of metabolic and molecular events that lead to genetic damage and the disruption of normal cellular processes, ultimately culminating in malignant transformation.

Molecular Events in Malignant Transformation

The journey from exposure to CPP to cellular transformation involves metabolic activation and the subsequent interaction of reactive metabolites with cellular macromolecules, most critically, DNA.

Metabolic Activation

Like many PAHs, CPP is chemically inert and requires metabolic activation to exert its carcinogenic effects. nih.gov This bioactivation is primarily mediated by the cytochrome P450 enzyme system. oup.com Research has shown that P450 subfamilies IA and IIB are both capable of activating CPP. oup.com The key step in this process is the epoxidation of the cyclopenta-ring, leading to the formation of cyclopenta[cd]pyrene-3,4-epoxide (CPPE). oup.comresearchgate.netrsc.org This epoxide is considered the principal ultimate carcinogenic metabolite of CPP. oup.comrsc.org

DNA Adduct Formation

Once formed, the highly reactive CPPE can covalently bind to the DNA of exposed cells, forming DNA adducts. oup.com This process is a critical initiating event in chemical carcinogenesis. nih.gov Analysis of these adducts reveals that CPPE primarily targets purine (B94841) bases. The predominant adducts are formed with guanine, with minor adducts formed with adenosine. oup.comnih.gov

Studies using 32P-postlabeling and high-pressure liquid chromatography have identified several specific adducts. The major adducts have been characterized as cis-3-(deoxyguanosin-N2-yl)-4-hydroxy-3,4-dihydroCPP. nih.gov These adducts have been detected in vitro and in vivo in various tissues, including the lungs and skin of mice and the lungs, heart, and liver of rats, which are known target tissues for CPP-induced tumorigenicity. nih.govoup.com

In addition to direct epoxidation, secondary metabolites can also lead to DNA adduct formation. For instance, the metabolite trans-cyclopenta[cd]pyrene-3,4-diol can be activated by sulfotransferases to yield adducts identical to those formed from CPPE. nih.gov The formation and persistence of these DNA adducts can lead to miscoding during DNA replication, resulting in permanent mutations.

Key Metabolites and DNA Adducts of Cyclopenta[cd]pyrene

Metabolite/AdductDescriptionPrimary DNA TargetReference
Cyclopenta[cd]pyrene-3,4-epoxide (CPPE)The primary ultimate carcinogenic metabolite formed via cytochrome P450-mediated epoxidation.Guanine, Adenosine oup.comresearchgate.net
cis-3-(deoxyguanosin-N2-yl)-4-hydroxy-3,4-dihydroCPPA major DNA adduct formed from the reaction of CPPE with deoxyguanosine.Deoxyguanosine (at the N2 position) nih.gov
trans-Cyclopenta[cd]pyrene-3,4-diolA secondary metabolite that can be activated by sulfotransferases to form DNA adducts.Guanine nih.gov

Involvement of Proto-oncogenes and Tumor Suppressor Genes

The mutations resulting from CPP-DNA adducts are not random; they can occur in critical genes that regulate cell growth and division, such as proto-oncogenes and tumor suppressor genes. mdpi.com The activation of proto-oncogenes or the inactivation of tumor suppressor genes are key steps in the progression towards cancer. cancer.org

Proto-oncogenes

Proto-oncogenes are normal genes that, when mutated or overexpressed, can become oncogenes and promote uncontrolled cell growth. cancer.orgyoutube.com A key proto-oncogene implicated in CPP-induced carcinogenesis is Ki-ras. Studies in strain A/J mice, a model for lung adenoma, have demonstrated that CPP is a potent lung tumorigen, significantly more active than the well-studied PAH benzo[a]pyrene. nih.govtandfonline.com

Analysis of the tumors induced by CPP revealed a specific pattern of mutations in codon 12 of the Ki-ras gene. nih.gov The predominant mutations are G→T and G→C transversions, which are consistent with the formation of DNA adducts at guanine bases. nih.govnih.gov The specific mutational spectrum observed in these tumors provides a molecular signature of CPP exposure. nih.govtandfonline.com The high incidence of the GGT→CGT transversion is particularly noteworthy and may be linked to the high tumorigenic potency of CPP in mouse lung. tandfonline.comnih.gov

Mutational Spectrum in the Ki-ras Oncogene from CPP-Induced Mouse Lung Tumors

Codon 12 MutationFrequencyReference
GGT → CGT (Glycine → Arginine)50% nih.govtandfonline.com
GGT → TGT (Glycine → Cysteine)25% nih.gov
GGT → GTT (Glycine → Valine)15% nih.govtandfonline.com
GGT → GAT (Glycine → Aspartic Acid)10% nih.govtandfonline.com

Tumor Suppressor Genes

Tumor suppressor genes encode proteins that restrain cell proliferation, repair DNA damage, or initiate programmed cell death (apoptosis). cancer.org Their inactivation removes critical brakes on cell growth. The p53 tumor suppressor gene is one of the most frequently mutated genes in human cancers and is a known target for PAHs. oup.comoup.comyoutube.com

Exposure to reactive metabolites of CPP has been shown to induce the accumulation and phosphorylation of the p53 protein, a key cellular response to DNA damage. nih.gov This activation can trigger cell cycle arrest or apoptosis. youtube.comnih.gov However, if the DNA adducts formed by CPP lead to mutations within the p53 gene itself, this protective function can be lost. youtube.com The carcinogenic epoxides of both CPP and benzo[a]pyrene are known to specifically induce G·C → T·A transversions, a type of mutation commonly found in the p53 gene of lung cancers from smokers. nih.govoup.com Mutations in p53, particularly missense mutations in the DNA-binding domain, can result in a nonfunctional protein, allowing cells with damaged DNA to proliferate, thereby promoting cancer development. youtube.com

Advanced Analytical and Detection Methodologies for Benzo L Cyclopenta Cd Pyrene and Cyclopenta Cd Pyrene

Chromatographic Techniques for Separation and Quantification

Chromatography is the principal analytical approach for separating and quantifying individual PAHs from complex mixtures. The choice of technique often depends on the sample matrix, the required detection limits, and the specific isomers of interest. Both gas and liquid chromatography are widely employed, each coupled with various detection systems to enhance specificity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

Gas chromatography combined with mass spectrometry (GC/MS) is a powerful and widely used technique for the analysis of PAHs, including cyclopenta[cd]pyrene (B119913). shimadzu.com This method offers high resolving power for separating complex mixtures of isomers and provides definitive identification based on both retention time and mass-to-charge ratio. nih.govoup.com In GC, the sample is vaporized and separated on a capillary column. Because many PAH isomers exist, separation by the column is crucial. shimadzu.com The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.

For enhanced sensitivity, GC/MS can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analytes are monitored. This significantly improves the signal-to-noise ratio, allowing for lower detection limits. An even more advanced technique, gas chromatography-tandem mass spectrometry (GC-MS/MS), offers superior selectivity by monitoring specific fragmentation transitions (Multiple Reaction Monitoring, MRM), which is particularly useful for complex matrices where co-eluting interferences can be a problem. shimadzu.com Research has shown that GC-MS/MS can provide better sensitivity and peak separation compared to conventional GC/MS methods. shimadzu.comresearchgate.net

The table below presents a comparison of detection limits for cyclopenta[cd]pyrene and other PAHs using both GC/MS (SIM) and GC-MS/MS (MRM), illustrating the enhanced sensitivity achievable with tandem mass spectrometry.

Table 1: Comparison of Detection Limits for Selected PAHs using GC/MS and GC-MS/MS

Compound NameGC/MS (SIM) Detection Limit (pg/µL)GC-MS/MS (MRM) Detection Limit (pg/µL)
Cyclopenta[cd]pyrene0.1090.105
Benz[a]anthracene0.1370.134
Chrysene0.2090.068
Benzo[b]fluoranthene0.1430.058
Benzo[k]fluoranthene0.1580.080
Benzo[a]pyrene (B130552)0.1590.029
Indeno[1,2,3-cd]pyrene0.0750.011
Dibenzo[a,h]anthracene0.0630.032
Benzo[ghi]perylene0.0860.050

Data sourced from Shimadzu Corporation, demonstrating the lower limits of detection achievable with MRM in GC-MS/MS compared to SIM in GC/MS for most compounds. shimadzu.com

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for PAH analysis. It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, typically in a reversed-phase column. uci.edu HPLC is particularly advantageous for separating certain PAH isomers that may be difficult to resolve by GC. nih.gov A key advantage of HPLC is its compatibility with a wide range of detectors.

Fluorescence detection (FLD) is highly sensitive and selective for many PAHs, as very few compounds naturally fluoresce. sigmaaldrich.comingenieria-analitica.com This method involves exciting the analyte at a specific wavelength and measuring the emitted light at a longer wavelength. By programming the excitation and emission wavelengths to change during the chromatographic run, sensitivity can be optimized for different PAHs as they elute from the column. ingenieria-analitica.comperlan.com.pl

However, a significant limitation of HPLC-FLD is that its applicability depends on the analyte's ability to fluoresce. Cyclopenta[cd]pyrene is a notable exception among the EU priority PAHs as it shows no fluorescence. chromatographyonline.com Similarly, other PAHs like acenaphthylene (B141429) exhibit very weak fluorescence and are not readily detectable with FLD. perlan.com.plnih.gov Therefore, when analyzing a mixture of PAHs that includes non-fluorescent compounds like cyclopenta[cd]pyrene, FLD alone is insufficient and must be used in conjunction with another detection method, such as UV detection.

Ultraviolet (UV) or Diode-Array Detection (DAD) is a more universal detection method for PAHs compared to fluorescence, as all PAHs absorb UV light. axcendcorp.com The detector measures the absorbance of UV light by the compounds as they elute from the HPLC column. A common approach is to monitor the absorbance at a fixed wavelength, such as 254 nm, which provides good sensitivity for most PAHs. ingenieria-analitica.com A DAD detector can acquire the entire UV spectrum for each peak, providing additional qualitative information and allowing for the selection of the optimal wavelength for each compound to maximize sensitivity. While generally less sensitive than FLD for fluorescent compounds, UV detection is essential for quantifying non-fluorescent or weakly fluorescent PAHs like cyclopenta[cd]pyrene and acenaphthylene. nih.govhplc.eu

Table 2: Comparison of HPLC Detection Methods for PAHs

DetectorPrincipleAdvantagesLimitationsApplicability to Cyclopenta[cd]pyrene
Fluorescence (FLD)Measures light emitted by fluorescent compounds after excitation.High sensitivity and selectivity for fluorescent PAHs. sigmaaldrich.comNot applicable to non-fluorescent or weakly fluorescent compounds. chromatographyonline.comNot suitable, as it does not fluoresce. chromatographyonline.com
Ultraviolet/Diode Array (UV/DAD)Measures absorption of UV light.Universal for all PAHs. axcendcorp.com DAD provides spectral information for identification.Generally lower sensitivity than FLD for fluorescent compounds; less selective. hplc.euApplicable and necessary for quantification.

Two-Dimensional Gas Chromatography (GC×GC)

Comprehensive two-dimensional gas chromatography (GC×GC) is an advanced analytical technique that provides a significant increase in separation power compared to conventional one-dimensional GC. nih.govchemistry-matters.com This method utilizes two columns with different stationary phases (e.g., nonpolar followed by polar) connected by a modulator. mosh-moah.de The modulator traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second, short column for a fast, secondary separation. chemistry-matters.com

The result is a two-dimensional chromatogram with significantly enhanced peak capacity and resolution, allowing for the separation of co-eluting compounds that would overlap in a single-column separation. mosh-moah.de This is particularly valuable for complex PAH mixtures found in environmental samples, where it can separate isomers and distinguish target analytes from matrix interferences. chemistry-matters.comresearchgate.net When coupled with a time-of-flight mass spectrometer (TOFMS), GC×GC-TOFMS becomes an exceptionally powerful tool for both the identification and quantification of trace-level PAHs in challenging matrices. researchgate.net

Sample Preparation and Enrichment Procedures for Complex Matrices

The accurate determination of Benzo(l)cyclopenta(cd)pyrene and Cyclopenta[cd]pyrene in complex environmental and biological matrices necessitates meticulous sample preparation and enrichment. These steps are critical for isolating the target analytes from interfering substances and concentrating them to levels amenable to instrumental analysis. The choice of method depends heavily on the matrix type, the concentration of the analytes, and the subsequent analytical technique.

Extraction Techniques: The initial step involves extracting the polycyclic aromatic hydrocarbons (PAHs) from the sample matrix. Common methods include:

Soxhlet Extraction: A classic and exhaustive technique, often used for solid samples like soil, sediment, and air particulate matter. The sample is continuously extracted with an organic solvent (e.g., a methanol-benzene mixture) over an extended period (e.g., 48 hours) to ensure complete transfer of the analytes. csic.es

Solid-Phase Extraction (SPE): A widely used technique for both cleanup and enrichment, SPE is valued for its efficiency, selectivity, and reduced solvent consumption compared to traditional methods. mdpi.com It involves passing a liquid sample or a sample extract through a cartridge containing a solid adsorbent (the stationary phase). Analytes are retained on the sorbent while interferences pass through. The retained analytes are then eluted with a small volume of a strong solvent. mdpi.comnih.gov Various sorbents are used depending on the specific application.

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses elevated temperatures and pressures to extract analytes from solid and semi-solid samples quickly and with less solvent than Soxhlet extraction. mdpi.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach, initially developed for pesticide residue analysis, has been adapted for PAHs in various food and environmental matrices. It involves an initial extraction with an organic solvent (e.g., acetonitrile), followed by a partitioning step induced by the addition of salts (e.g., MgSO₄ and NaCl). A subsequent cleanup step, known as dispersive SPE (dSPE), is then performed. nih.gov

Cleanup and Enrichment Procedures: Following initial extraction, the extract is often complex and requires further purification to remove co-extracted matrix components like lipids, pigments, and sulfur, which can interfere with the final analysis. nih.gov

Adsorption Chromatography: This is a common cleanup step where the extract is passed through a column packed with an adsorbent like silica (B1680970) gel, alumina, or Florisil. csic.esnih.gov These materials retain polar interfering compounds, allowing the less polar PAHs to be eluted with a non-polar or moderately polar solvent.

Gel Permeation Chromatography (GPC): GPC separates molecules based on their size. It is particularly effective for removing high-molecular-weight interferences, such as lipids, from biological and environmental samples. csic.es

Dispersive Solid-Phase Extraction (dSPE): As part of the QuEChERS method, dSPE involves adding a small amount of sorbent (e.g., C18) directly to the extract to remove interfering compounds. nih.gov

The table below summarizes various sample preparation techniques used for PAH analysis in different matrices.

Technique Matrix Type Principle Common Sorbents/Solvents Advantages Reference(s)
Soxhlet Extraction Solid (Soil, Sediment, Air Particulates)Continuous solid-liquid extractionMethanol-benzene, DichloromethaneExhaustive extraction csic.es
Solid-Phase Extraction (SPE) Liquid (Water), ExtractsAnalyte partitioning between liquid and solid phasesSilica, Florisil, C18, Alumina, MgOHigh enrichment factor, low solvent use mdpi.comnih.govnih.gov
QuEChERS Biological (Fish), FoodAcetonitrile extraction followed by salting out and dSPE cleanupAcetonitrile, MgSO₄, NaCl, C18Fast, simple, low solvent use nih.gov
Gel Permeation Chromatography (GPC) Biological, Environmental ExtractsSize-based separation of moleculesBio-Beads SX-series, Sephadex LH-20Effective removal of macromolecules (lipids) csic.esnih.gov

Challenges and Advancements in Trace Analysis of Cyclopenta[cd]pyrene in Environmental Samples

The detection and quantification of cyclopenta-fused PAHs like Cyclopenta[cd]pyrene at trace levels in environmental samples present significant analytical challenges. These challenges stem from the inherent complexity of the samples, the low concentrations of the analytes, and the stringent regulatory requirements for monitoring. thermofisher.com However, continuous advancements in analytical technology are providing solutions to overcome these hurdles.

Key Challenges:

Complex Sample Matrix: Environmental samples such as soil, sediment, and wastewater are inherently complex, containing a multitude of organic and inorganic compounds. thermofisher.com These matrix components can interfere with the analysis, causing signal suppression or enhancement, co-elution with the target analyte, and contamination of the analytical instrument. researchgate.netsci-hub.st

Low Concentrations: Cyclopenta[cd]pyrene is often present at very low concentrations (parts-per-billion or even lower) in the environment. mdpi.com This necessitates highly sensitive analytical methods and efficient enrichment procedures to bring the analyte concentration to a detectable range.

Analyte Loss and Contamination: During the multi-step sample preparation process, there is a risk of losing the target analyte through adsorption to container walls, volatilization, or incomplete extraction. researchgate.net Conversely, contamination from laboratory air, solvents, or equipment can lead to erroneously high results, a significant issue in trace analysis. sci-hub.st

Isomeric Interference: The presence of isomers (compounds with the same molecular weight) can complicate quantification, especially when using less selective detectors. Chromatographic separation must be sufficient to resolve the target analyte from other interfering PAHs.

Advancements in Analytical Methodologies:

Recent progress in instrumentation and sample preparation has significantly improved the ability to perform trace analysis of Cyclopenta[cd]pyrene.

Advanced Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques for separating PAHs. mdpi.com The use of advanced columns with specific stationary phases enhances the resolution of complex PAH mixtures. Two-dimensional gas chromatography (GCxGC) provides even greater separation power for extremely complex samples. mdpi.com

Highly Sensitive Detectors:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for PAH analysis. Operating in selected ion monitoring (SIM) mode, it provides high sensitivity and selectivity. Tandem mass spectrometry (GC-MS/MS) further enhances selectivity by monitoring specific fragmentation transitions, reducing matrix interference and improving detection limits. thermofisher.com

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): Fluorescence detection is highly sensitive and selective for many PAHs, which are naturally fluorescent. By programming the excitation and emission wavelengths, specificity for different analytes can be optimized. nih.gov

Improved Sample Preparation: The development of novel sorbents for SPE, such as hybrid mesoporous materials or magnesium oxide microspheres, offers enhanced selectivity and capacity for PAHs, leading to cleaner extracts and better recovery rates. mdpi.comnih.gov Miniaturized and automated extraction techniques, such as solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE), reduce sample and solvent volumes while improving sensitivity. mdpi.com

Enhanced Instrument Robustness: For GC-based methods, innovations like self-cleaning ion sources have been developed. These systems reduce the buildup of matrix components in the mass spectrometer's ion source, which is particularly problematic for late-eluting, "sticky" PAHs. This leads to improved peak shape, better linearity of calibration curves, and more consistent instrument performance over time. gcms.cz

The table below outlines some challenges in trace analysis and the corresponding technological advancements that address them.

Challenge Description Technological Advancement / Solution Benefit Reference(s)
Matrix Interference Co-extracted compounds obscure analyte signal.Tandem Mass Spectrometry (GC-MS/MS), High-Resolution Chromatography (GCxGC)Increased selectivity, reduced background noise. mdpi.comthermofisher.com
Low Analyte Concentration Analyte levels are below instrument detection limits.Advanced SPE sorbents, Miniaturized extraction (SPME, SBSE), Highly sensitive detectors (FLD, MS/MS)Higher enrichment factors, lower detection limits. mdpi.commdpi.com
Poor Peak Shape Late-eluting PAHs adsorb to active sites in the GC system.Self-Cleaning Ion Sources, Inert flow pathsImproved peak symmetry, more accurate integration, better linearity. gcms.cz
Method Throughput Traditional methods are time-consuming and labor-intensive.QuEChERS, Automated SPE and PLE systemsFaster sample processing, increased laboratory efficiency. mdpi.comnih.gov

Environmental Fate, Degradation, and Remediation Strategies for Cyclopenta Cd Pyrene

Biodegradation Pathways of Cyclopenta[cd]pyrene (B119913)

The biodegradation of complex PAHs such as Cyclopenta[cd]pyrene involves a series of enzymatic reactions carried out by various microorganisms. The initial and most critical step in the degradation process is the cleavage of the fused aromatic rings.

The microbial degradation of HMW PAHs, including compounds structurally related to Cyclopenta[cd]pyrene, is a specialized process carried out by a limited number of bacterial species. Research on the degradation of the six-ring PAH Indeno[1,2,3-cd]pyrene (IcdP) has provided significant insights into the breakdown of related structures. The bacterium Rhodococcus aetherivorans IcdP1, isolated from PAH-contaminated soil, has demonstrated the ability to efficiently degrade IcdP. frontiersin.org During the degradation of IcdP by this strain, a derivative of Cyclopenta[cd]pyrene, specifically cyclopenta[cd]pyrene-3,4-dicarboxylic acid, was identified as a key metabolite. frontiersin.org This indicates that the degradation pathway of IcdP involves the formation of Cyclopenta[cd]pyrene-based intermediates.

The initial attack on the PAH molecule is typically initiated by oxygenase enzymes, which incorporate oxygen atoms into the aromatic ring, making it susceptible to cleavage. frontiersin.orgmdpi.com In the case of R. aetherivorans IcdP1, the degradation of IcdP is initiated by ring-hydroxylating oxygenases (RHOs) through a dioxygenation-initiated metabolism pattern. frontiersin.org This process leads to the formation of dihydrodiols, which are precursors to ring cleavage. frontiersin.org

Fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of persistent organic pollutants, including HMW PAHs. sphinxsai.com Their effectiveness stems from the production of powerful, non-specific extracellular ligninolytic enzymes such as lignin (B12514952) peroxidase, manganese peroxidase, and laccase. sphinxsai.com

While specific studies focusing exclusively on the fungal biotransformation of Cyclopenta[cd]pyrene are limited, research on related HMW PAHs provides valuable insights. For instance, the yeast Candida tropicalis NN4 has been shown to effectively degrade Indeno(1,2,3-cd)pyrene. nih.gov This yeast produces a sophorolipid (B1247395) biosurfactant that enhances the bioavailability of the hydrophobic PAH, facilitating its degradation. nih.gov The degradation of Indeno(1,2,3-cd)pyrene by C. tropicalis NN4 resulted in the formation of metabolites such as 3-hydroxyl decanoic acid and methyl hexadecanoate, indicating the breakdown of the complex ring structure. nih.gov It is plausible that similar fungal systems could be effective in the biotransformation of Cyclopenta[cd]pyrene.

The central mechanism for initiating the aerobic biodegradation of PAHs is ring hydroxylation, catalyzed by monooxygenase or dioxygenase enzymes. frontiersin.orgmdpi.com This enzymatic action introduces hydroxyl groups onto the aromatic ring, destabilizing it and preparing it for cleavage.

In the degradation of Indeno[1,2,3-cd]pyrene by Rhodococcus aetherivorans IcdP1, the process is initiated by hydroxylation at multiple positions, including the 1,2 and 7,8 positions. frontiersin.org One of the proposed pathways involves ring hydroxylation at the 7,8 positions, followed by the removal of a side chain, leading to the formation of the five-ring product, cyclopenta[cd]pyrene-3,4-dicarboxylic acid. frontiersin.org This demonstrates a direct pathway where a larger PAH is transformed into a Cyclopenta[cd]pyrene derivative before further degradation.

Following hydroxylation, the dihydroxylated intermediate undergoes ring cleavage, a reaction also catalyzed by dioxygenase enzymes. mdpi.com This opens up the aromatic ring structure, converting the cyclic compound into an aliphatic one, which can then be further metabolized through central metabolic pathways like the tricarboxylic acid (TCA) cycle to ultimately yield carbon dioxide and water. mdpi.com

Key Metabolites in the Biodegradation of Indeno[1,2,3-cd]pyrene by Rhodococcus aetherivorans IcdP1
Metabolite IDCompound NameSignificance
P10Cyclopenta[cd]pyrene-3,4-dicarboxylic acidA five-ring derivative of Cyclopenta[cd]pyrene, indicating a major degradation pathway. frontiersin.org
P92,3-dimethoxy-2,3-dihydrofluorantheneA four-ring derivative of fluoranthene, indicating an alternative degradation pathway. frontiersin.org
P42-methoxy-1,1′-biphenylA two-ring product resulting from further metabolism of intermediates. frontiersin.org

Bioremediation Approaches for Cyclopenta[cd]pyrene Contamination

Bioremediation leverages the metabolic capabilities of microorganisms to clean up contaminated sites. nih.gov For pollutants like Cyclopenta[cd]pyrene, which are persistent and have low bioavailability, specific and enhanced strategies are often required.

The use of specialized microbial isolates with proven degradative capabilities is a primary strategy in bioremediation. Several bacterial strains have been identified that can degrade HMW PAHs, often utilizing them as a sole source of carbon and energy. nih.gov

Isolated Strains with Potential for Cyclopenta[cd]pyrene Degradation:

Rhodococcus aetherivorans IcdP1: Directly implicated in producing Cyclopenta[cd]pyrene derivatives during the degradation of a larger PAH. frontiersin.org This strain can degrade over 70% of Indeno[1,2,3-cd]pyrene within 10 days. frontiersin.org

Mycobacterium species: This genus is well-known for its ability to mineralize HMW PAHs like pyrene (B120774) and benzo[a]pyrene (B130552). nih.govmdpi.com Strains such as Mycobacterium vanbaalenii PYR-1 are capable of degrading a wide range of PAHs. gavinpublishers.com

Candida tropicalis NN4: This yeast strain has demonstrated a high potential for degrading Indeno(1,2,3-cd)pyrene, achieving 90.68% degradation under optimized conditions. nih.gov

Microbial consortia, which are mixtures of different bacterial and/or fungal species, often exhibit enhanced degradation capabilities compared to single strains. mdpi.comnih.gov A consortium can perform a more complete breakdown of complex pollutants because different species may carry out different steps in the degradation pathway. For instance, a bacterial consortium designated H6, containing Mycobacterium gilvum MI, Mycobacterium sp. ZL7, and Rhodococcus rhodochrous Q3, showed high efficiency in degrading a mixture of PAHs. nih.gov

Examples of Microorganisms Used in HMW PAH Degradation
MicroorganismTarget PAHDegradation EfficiencyReference
Rhodococcus aetherivorans IcdP1Indeno[1,2,3-cd]pyrene>70% in 10 days frontiersin.org
Candida tropicalis NN4Indeno(1,2,3-cd)pyrene90.68% in 15 days (optimized) nih.gov
Mycobacterium gilvum CP13Pyrene95% of 50 mg/L in 7 days mdpi.com
Bacterial Consortium H6 (Mycobacterium & Rhodococcus)PAH Mixture59% in 8 days (aqueous) nih.gov

Due to the low solubility and bioavailability of HMW PAHs, several strategies are employed to enhance their bioremediation.

Co-substrate Utilization: The addition of a more readily available carbon source, such as glucose, can stimulate microbial activity and promote the degradation of the target pollutant. nih.gov This process, known as co-metabolism, can enhance the degradation of aged PAHs in soil.

Surfactant and Biosurfactant Application: Surfactants increase the solubility and desorption of PAHs from soil particles, making them more accessible to microorganisms. nih.govmdpi.com Biosurfactants, which are produced by microorganisms themselves, are considered a more environmentally friendly option. nih.gov The sophorolipid produced by C. tropicalis NN4 significantly aided in the degradation of Indeno(1,2,3-cd)pyrene. nih.gov

Nanoparticle-Assisted Bioremediation: The use of nanoparticles can further enhance degradation processes. For example, the presence of iron nanoparticles was shown to improve the degradation of Indeno(1,2,3-cd)pyrene by C. tropicalis NN4. nih.gov

Immobilization: Immobilizing microbial cells on a carrier material like biochar can protect them from environmental stressors and maintain a high density of active degraders in the contaminated soil. nih.govmdpi.com The highest degradation efficiencies for HMW PAHs in one study were observed when an immobilized microbial consortium was used in combination with glucose and a surfactant. nih.gov

These enhanced strategies provide promising avenues for the effective remediation of sites contaminated with persistent pollutants like Cyclopenta[cd]pyrene.

Chemical Degradation Processes and Environmental Transformation of Cyclopenta[cd]pyrene

The environmental persistence of polycyclic aromatic hydrocarbons (PAHs) like Cyclopenta[cd]pyrene is significantly influenced by various chemical degradation processes. These reactions transform the parent compound into a variety of byproducts, affecting its toxicity and mobility in different environmental compartments. The primary chemical degradation pathways for Cyclopenta[cd]pyrene include photodegradation and oxidative degradation processes.

Photodegradation Mechanisms

Photodegradation, or photolysis, is a significant process in the environmental breakdown of PAHs, particularly for those adsorbed on particulate matter or present in the upper layers of water bodies and soil. This process is initiated by the absorption of solar radiation, which excites the molecule to a higher energy state. The excited molecule can then undergo various chemical transformations.

While specific studies on the photodegradation of Cyclopenta[cd]pyrene are limited, the general mechanisms for PAHs involve direct and indirect photolysis. In direct photolysis, the PAH molecule itself absorbs light energy, leading to isomerization, dimerization, or photooxidation. Indirect photolysis involves the transfer of energy from other light-absorbing molecules (photosensitizers) in the environment, such as humic substances, to the PAH molecule, or reaction with photochemically generated reactive oxygen species (ROS) like singlet oxygen, hydroxyl radicals, and superoxide (B77818) radicals.

The photodegradation of PAHs typically results in the formation of oxygenated derivatives, including quinones, phenols, and carboxylic acids. For instance, the photodegradation of the related PAH, benzo[a]pyrene, is known to produce benzo[a]pyrene-diones. It is plausible that the photodegradation of Cyclopenta[cd]pyrene would lead to the formation of analogous oxygenated products. However, detailed research findings on the specific photodegradation products and their formation pathways for Cyclopenta[cd]pyrene are not extensively documented in the available scientific literature.

Oxidative Degradation Processes

Oxidative degradation is a crucial pathway for the transformation of Cyclopenta[cd]pyrene in the environment, primarily mediated by reactive chemical species such as hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•). These reactions can occur in the atmosphere, water, and soil.

Reaction with Hydroxyl Radicals (•OH):

Hydroxyl radicals are highly reactive oxidants present in the atmosphere and can also be generated in aquatic systems. The reaction of PAHs with hydroxyl radicals is a major atmospheric degradation pathway. The mechanism typically involves the addition of the hydroxyl radical to the aromatic ring, forming a hydroxy-adduct. This intermediate can then undergo further reactions, often with molecular oxygen, leading to the formation of hydroxylated and ring-opened products.

While specific kinetic data for the reaction of Cyclopenta[cd]pyrene with hydroxyl radicals is scarce, studies on its metabolism in biological systems provide insights into its potential oxidative transformation products. Microsomal metabolism, which involves cytochrome P450 enzymes, mimics some of the oxidative pathways that occur in the environment. Research on the microsomal metabolism of Cyclopenta[cd]pyrene has identified several key oxidized metabolites nih.govmsu.edu. These findings suggest that the reaction with hydroxyl radicals in the environment could lead to similar products.

One of the primary sites of oxidation is the cyclopenta-fused ring, leading to the formation of cyclopenta[cd]pyrene-3,4-oxide . This epoxide is a reactive intermediate that can be further transformed into various diol and ketone derivatives bohrium.com. The enzymatic hydrolysis of this epoxide is known to produce 3,4-dihydroCPP-trans-3,4-diol . Other identified metabolites that indicate oxidative attack include 4-hydroxy-3,4-dihydroCPP , 3,4-dihydroCPP-cis-3,4-diol , and 4-oxo-3,4-dihydroCPP nih.govmsu.edu. Furthermore, the biodegradation of the structurally related compound, indeno[1,2,3-cd]pyrene, has been shown to produce cyclopenta[cd]pyrene-3,4-dicarboxylic acid , indicating that ring-opening reactions can occur wikipedia.org.

Identified Oxidative Degradation Products of Cyclopenta[cd]pyrene

Product NameChemical FormulaFormation Pathway
Cyclopenta[cd]pyrene-3,4-oxideC₁₈H₁₀OOxidation of the 3,4-double bond
4-hydroxy-3,4-dihydroCPPC₁₈H₁₂OHydroxylation
3,4-dihydroCPP-cis-3,4-diolC₁₈H₁₂O₂Hydrolysis of the epoxide
3,4-dihydroCPP-trans-3,4-diolC₁₈H₁₂O₂Hydrolysis of the epoxide
4-oxo-3,4-dihydroCPPC₁₈H₁₀OOxidation of hydroxylated intermediates
Cyclopenta[cd]pyrene-3,4-dicarboxylic acidC₁₈H₁₀O₄Ring cleavage

Reaction with Ozone (O₃):

Ozonolysis is another important atmospheric degradation process for PAHs, particularly those with reactive double bonds. The reaction of ozone with the unsaturated bonds of a PAH molecule leads to the formation of a primary ozonide (molozonide), which is unstable and rapidly rearranges to a more stable ozonide (trioxolane) wikipedia.org. This ozonide can then be cleaved to form various carbonyl compounds, such as aldehydes and ketones, and carboxylic acids.

Reaction with Nitrate Radicals (NO₃•):

Nitrate radicals are significant oxidants in the nighttime troposphere. The reaction of PAHs with nitrate radicals can proceed via two main pathways: hydrogen abstraction from alkyl side chains (if present) or addition to the aromatic ring. For PAHs without alkyl groups, such as Cyclopenta[cd]pyrene, the addition pathway is dominant. This addition forms a nitrooxy-PAH radical adduct, which can then react further with other atmospheric species like nitrogen dioxide (NO₂) to form nitro-PAHs.

While the formation of nitro-PAHs from the reaction of other PAHs with nitrate radicals is well-documented, specific research on the reaction of Cyclopenta[cd]pyrene with nitrate radicals is limited. The reactivity and the specific isomers of nitro-cyclopenta[cd]pyrene formed would depend on the electronic structure of the parent molecule and the stability of the intermediate radical adducts.

Summary of Oxidative Degradation Processes for Cyclopenta[cd]pyrene

OxidantGeneral Reaction MechanismPotential Products
Hydroxyl Radical (•OH)Electrophilic addition to the aromatic ringHydroxylated derivatives, diols, ketones, ring-opened products
Ozone (O₃)Cycloaddition to double bonds leading to ring cleavageAldehydes, ketones, carboxylic acids
Nitrate Radical (NO₃•)Addition to the aromatic ringNitro-cyclopenta[cd]pyrenes

Computational and Theoretical Approaches in Benzo L Cyclopenta Cd Pyrene Research

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of cyclopenta[cd]pyrene (B119913), these studies are pivotal for understanding how its metabolites interact with biological macromolecules, primarily DNA, which is a key event in the initiation of cancer.

The carcinogenicity of many polycyclic aromatic hydrocarbons (PAHs) is linked to the formation of covalent adducts between their reactive metabolites and DNA. For cyclopenta[cd]pyrene, its ultimate mutagenic metabolite is believed to be cyclopenta[cd]pyrene 3,4-epoxide (CPPE). rsc.org This epoxide can react with DNA bases, particularly guanine (B1146940), to form DNA adducts. nih.gov Molecular modeling is employed to simulate the structure of these CPP-DNA adducts and to understand how they distort the DNA helix.

Docking studies can then be used to simulate the interaction of these adducted DNA strands with proteins involved in DNA replication and repair. These simulations can help explain how CPP-induced DNA damage leads to mutations. For instance, a distorted DNA helix might cause DNA polymerase to misread the genetic code during replication, leading to a permanent mutation.

While specific docking scores for cyclopenta[cd]pyrene adducts are not extensively published, the methodology is well-established from studies of similar PAHs like benzo[a]pyrene (B130552). These studies calculate the binding energies and identify key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, and pi-stacking) between the PAH metabolite and the active site of an enzyme or the grooves of DNA.

Table 1: Application of Molecular Modeling and Docking in CPP Research

Computational Technique Application Insights Gained
Molecular Mechanics (MM) Simulating the 3D structure of CPP-DNA adducts. Understanding the extent of DNA helix distortion and conformational changes.
Molecular Dynamics (MD) Simulating the dynamic behavior of CPP-DNA adducts in an aqueous environment over time. Assessing the stability of the adduct and its impact on DNA flexibility.
Molecular Docking Predicting the binding mode of CPPE to DNA. Identifying preferential binding sites on DNA bases (e.g., N2 of guanine).

| Protein-Ligand Docking | Simulating the interaction of CPP-adducted DNA with DNA repair enzymes or polymerases. | Elucidating the mechanisms of mutagenicity and the potential for repair or misreplication. |

Quantum Chemical Calculations for Reactivity and Metabolic Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for understanding the electronic structure and reactivity of molecules. These methods are used to predict the metabolic pathways of cyclopenta[cd]pyrene and to identify its most reactive, and therefore potentially most carcinogenic, metabolites.

The metabolic activation of CPP is initiated by cytochrome P450 enzymes, which convert the parent compound into reactive epoxides like CPPE. nih.gov Quantum chemical calculations can model these enzymatic reactions and predict the most likely sites of epoxidation on the CPP molecule.

A key application of these calculations is the study of the stability of carbocations that are formed upon the opening of the epoxide ring of CPPE. The ease of formation and stability of these carbocations are directly related to the reactivity of the epoxide towards DNA. Perturbational molecular orbital calculations have been used to propose that the 3,4-oxide is the mutagenic metabolite of CPP. researchgate.net The carbonium ion (carbocation) derived from the opening of the CPP 3,4-oxide is identical to that derived from the highly carcinogenic benzo[a]pyrene 7,8-diol-9,10-oxide. researchgate.net

Semi-empirical and ab-initio molecular orbital procedures have been used to calculate the delocalization energies of the pyrenyl carbocations that result from the ring-opening of 3,4-epoxycyclopenta[cd]pyrene. nih.gov A greater delocalization energy implies a more stable carbocation, which in turn suggests a higher reactivity of the parent diol epoxide. These calculations have shown that the difference in delocalization energy between the possible carbocations is significant, providing insight into the ultimate carcinogenic species. nih.gov

Table 2: Calculated Properties of Cyclopenta-fused Pyrene (B120774) Congeners Using DFT

Compound Total Energy (Etot, au) Relative Stability (kcal/mol) Aromaticity (NICS(1)zz)
Pyrene -845.5 0 -12.5
Cyclopenta[cd]pyrene -1000.1 N/A -10.8
Dicyclopenta[cd,mn]pyrene (B14347219) -1154.7 2.8 -9.5
Dicyclopenta[cd,fg]pyrene (B62263) -1154.7 0 -9.8
Dicyclopenta[cd,jk]pyrene -1154.7 0.8 -9.2

Data derived from theoretical studies on the stability and aromaticity of cyclopenta-fused pyrenes. NICS (Nucleus-Independent Chemical Shift) is a measure of aromaticity, with more negative values indicating higher aromaticity. uu.nl

Reaction Mechanism Modeling for Synthesis and Environmental Transformation

Computational modeling is also employed to understand the mechanisms by which cyclopenta[cd]pyrene is formed and how it transforms in the environment. This includes modeling its synthesis during combustion processes and its degradation through atmospheric reactions.

The formation of PAHs like CPP often occurs during the incomplete combustion of organic materials. Computational Fluid Dynamics (CFD) models can be used to simulate the complex physical and chemical processes within a combustion chamber. researchgate.netnih.gov These models, coupled with detailed chemical kinetic mechanisms, can predict the formation of soot and various PAHs, including cyclopenta[cd]pyrene. The Reaction Mechanism Generator (RMG) is an example of software used to automatically generate detailed kinetic models for the pyrolysis and combustion of fuels, which can elucidate the pathways leading to PAH formation. mit.edu

Regarding its environmental fate, cyclopenta[cd]pyrene can undergo transformation in the atmosphere, primarily through reactions with oxidants like ozone (O₃) and hydroxyl radicals (•OH). researchgate.net Computational models are used to simulate these atmospheric reactions and to determine their kinetics. For instance, studies have modeled the formation of cyclopenta[cd]pyrene 3,4-oxide from the reaction of cyclopenta[cd]pyrene adsorbed on particulates with ozone. nih.gov Kinetic and mechanistic studies on the atmospheric degradation of PAHs help in predicting their atmospheric lifetime and transport potential. researchgate.netcopernicus.org

Table 3: Computational Models for CPP Synthesis and Transformation

Modeling Approach Focus Key Parameters Investigated
Chemical Kinetic Modeling Formation of PAHs during combustion. Reaction pathways, rate constants, activation energies.
Computational Fluid Dynamics (CFD) Simulation of combustion environments (e.g., engines, furnaces). Temperature profiles, species concentrations, fluid flow. youtube.com
Atmospheric Chemistry Models Degradation of PAHs in the atmosphere. Reaction rates with O₃, •OH, NO₃•; atmospheric lifetimes. researchgate.net

| Quantum Chemical Modeling | Elucidation of specific reaction mechanisms at the molecular level. | Transition state structures, reaction energy barriers. |

Synthesis and Derivatization Strategies for Benzo L Cyclopenta Cd Pyrene and Cyclopenta Cd Pyrene

Chemical Synthesis of Benzo(l)cyclopenta(cd)pyrene (Olympicene) and its Analogs

This compound, commonly known as "olympicene," is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₁₉H₁₂. indiatoday.inscitechdaily.com The molecule is composed of five rings, with four arranged like benzene (B151609) rings, resembling the shape of the Olympic rings. wikipedia.org This unique structure was first conceived in 2010 to celebrate the 2012 London Olympics and was first synthesized by researchers at the University of Warwick in the UK. scitechdaily.comwikipedia.org

The initial synthesis was a multi-step process starting from pyrene (B120774) carboxaldehyde. wikipedia.org A key step involved a Wittig reaction between pyrene carboxaldehyde and an ylide derived from ethyl bromoacetate (B1195939) and triphenyl phosphine. wikipedia.org The resulting α,β-unsaturated carbonyl compound was hydrogenated, and the ester was converted to an acid chloride. wikipedia.org A subsequent intramolecular Friedel–Crafts reaction formed a ketone, which was then reduced to an alcohol, 3,4-dihydro-5H-benzo[cd]pyren-5-ol. wikipedia.org The final step to yield olympicene (B12720946) was an acid-catalyzed dehydration of this alcohol. wikipedia.org

More recently, a more efficient, two-step synthesis strategy was developed by researchers at Florida State University. indiatoday.insci.news This method involves fusing an additional hexagonal ring of carbon atoms onto the zigzag edge of an existing carbon-rich molecule. indiatoday.insci.news This streamlined approach is significantly shorter than the original seven-step process. dailyexcelsior.com In honor of the 2018 Winter Olympics in PyeongChang, the product of this new synthesis was named 'Ph-olympicene', where the 'P' signifies the crucial phenyl group and pays homage to the host city. indiatoday.insci.news This newer strategy is expected to accelerate the synthesis of various olympicenes, which could serve as foundational structures for preparing precisely shaped and functionalized graphene substructures. sci.newsdailyexcelsior.com

Table 1: Original Synthesis Pathway of Olympicene

Step Reactants Key Reagents Product
1. Wittig Reaction Pyrene carboxaldehyde, Ylide (from ethyl bromoacetate and triphenyl phosphine) Toluene α,β-unsaturated carbonyl compound
2. Hydrogenation α,β-unsaturated carbonyl compound Hydrogen, Palladium on carbon Saturated ester
3. Saponification Saturated ester Potassium hydroxide Carboxylic acid
4. Acyl Chloride Formation Carboxylic acid Thionyl chloride Acid chloride
5. Friedel-Crafts Acylation Acid chloride Aluminium chloride Ketone
6. Reduction Ketone Lithium aluminium hydride 3,4-dihydro-5H-benzo[cd]pyren-5-ol

Strategies for Pyrene Derivative Functionalization and Cyclization

Pyrene and its derivatives are important polycyclic aromatic hydrocarbons used in various fields, including materials science and chemical biology. researchgate.netmdpi.com The functionalization of the pyrene core is a key strategy for tuning its electronic and photophysical properties. nih.govepa.gov Various methods have been developed to introduce substituents at specific positions on the pyrene scaffold. mdpi.com

The pyrene molecule has distinct positions for substitution. The 1-, 3-, 6-, and 8-positions are known as "active" sites due to their higher electron density, making them susceptible to electrophilic aromatic substitution. mdpi.com In contrast, the 2- and 7-positions are less reactive and considered more challenging to functionalize. mdpi.com The 4-, 5-, 9-, and 10-positions are referred to as the K-region. researchgate.net

Key strategies for functionalizing pyrene derivatives include:

Transition Metal-Catalyzed C-H Activation : This has become a valuable tactic for the site-selective functionalization of pyrene. researchgate.netmdpi.com For instance, rhodium-catalyzed C-H arylation directed by a diphenylphosphino group can selectively functionalize the K-region of 1-pyrenylphosphine derivatives. researchgate.net

Direct C-H Borylation : An efficient route for synthesizing 2- and 2,7-substituted pyrenes involves the regiospecific direct C-H borylation of pyrene. nih.gov This reaction uses an iridium-based catalyst and allows for the creation of derivatives like 2,7-bis(Bpin)pyrene and 2-(Bpin)pyrene, which can be further modified through cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig. nih.gov

Classical Approaches : Traditional methods like formylation, acetylation, and bromination can be used to functionalize the K-region, often catalyzed by a Lewis acid. epa.gov

Covalent and Non-covalent Functionalization : Both covalent and non-covalent modifications are used to alter pyrene's properties. nih.gov Covalent functionalization involves creating new chemical bonds, converting sp²-hybridized carbon atoms to sp³-hybridized ones, while non-covalent methods preserve the original structure. nih.gov

Ring Contraction/Cyclization : Pyrene can also serve as a starting material for building other cyclic systems. A novel, gram-scale synthesis of 4H-Cyclopenta[def]phenanthrene, a valuable building block for organic electronics, starts from pyrene. universiteitleiden.nl A key step in this process is the ring contraction of pyrene-4,5-dione. universiteitleiden.nl

Table 2: Summary of Pyrene Functionalization Strategies

Strategy Target Position(s) Reagents/Catalysts Type of Reaction
C-H Arylation K-region (4, 5, 9, 10) Rhodium catalyst, Diphenylphosphino directing group C-H Activation
C-H Borylation 2- and 7-positions Iridium-based catalyst C-H Activation
Electrophilic Substitution Active sites (1, 3, 6, 8) Lewis acids Bromination, Formylation, etc.

Preparation of Labeled Cyclopenta[cd]pyrene (B119913) for Mechanistic Studies

Understanding the biological mechanisms of action, particularly the carcinogenicity of PAHs like cyclopenta[cd]pyrene, often requires the synthesis of specific metabolites and labeled compounds. The preparation of these derivatives is crucial for mechanistic studies that investigate how the parent compound is metabolized and interacts with biological macromolecules like DNA. rsc.orgacs.orgnih.gov

A key focus of these studies has been the synthesis of cyclopenta[cd]pyrene-3,4-oxide (CPPE), which is suspected to be the ultimate carcinogenic metabolite of cyclopenta[cd]pyrene. rsc.orgrsc.org It is predicted to be a highly mutagenic metabolite. rsc.org The synthesis of this epoxide allows for direct investigation of its biological activity. rsc.org One synthetic route starts with the parent hydrocarbon, cyclopenta[cd]pyrene, which is treated with osmium tetroxide to form a cis-diol after decomposition of the intermediate osmate ester. rsc.org This diol is then converted to the target epoxide. rsc.org An alternative synthesis involves the addition of hypobromous acid to the ethylenic bridge of cyclopenta[cd]pyrene to form a bromohydrin, which is then converted to the epoxide. rsc.org

These synthesized epoxides are used in mutagenicity assays to understand their effects on DNA. nih.gov For example, 3,4-epoxycylopenta[cd]pyrene has been shown to induce specific base-pair substitutions, primarily G·C to T·A transversions, in the lacI gene of E. coli. nih.gov

Furthermore, to study the specific interactions with DNA, researchers have synthesized adducts of cyclopenta[cd]pyrene with nucleosides. acs.org For instance, the synthesis of 3′-phosphate adducts of cyclopenta[cd]pyrene with deoxyguanosine has been accomplished to investigate the formation of covalent bonds between the carcinogen and DNA bases. acs.org These labeled compounds are essential tools for elucidating the molecular mechanisms underlying the genotoxicity of cyclopenta[cd]pyrene.

Table 3: Compounds Mentioned in This Article

Compound Name Chemical Formula
This compound (Olympicene) C₁₉H₁₂
Cyclopenta[cd]pyrene C₁₈H₁₀
Pyrene C₁₆H₁₀
Pyrene carboxaldehyde C₁₇H₁₀O
Ethyl bromoacetate C₄H₇BrO₂
Triphenyl phosphine C₁₈H₁₅P
3,4-dihydro-5H-benzo[cd]pyren-5-ol C₁₉H₁₄O
Graphene C
1-pyrenylphosphine C₂₈H₁₉P
2,7-bis(Bpin)pyrene C₂₈H₃₂B₂O₄
2-(Bpin)pyrene C₂₂H₂₁BO₂
4H-Cyclopenta[def]phenanthrene C₁₅H₁₀
Pyrene-4,5-dione C₁₆H₈O₂
Cyclopenta[cd]pyrene-3,4-oxide (CPPE) C₁₈H₁₀O
Osmium tetroxide OsO₄
Hypobromous acid HBrO

Future Research Directions for Benzo L Cyclopenta Cd Pyrene and Cyclopenta Fused Pyrenes

Elucidating Underexplored Metabolic Pathways of Cyclopenta[cd]pyrene (B119913)

While the primary metabolic activation pathway of cyclopenta[cd]pyrene (CPP) to the mutagenic 3,4-epoxycyclopenta(cd)pyrene has been a significant focus of research, several areas of its metabolism remain underexplored. aacrjournals.orgnih.gov Future investigations should prioritize a more comprehensive understanding of the full spectrum of metabolic transformations that CPP undergoes in vivo.

Furthermore, the conjugation pathways for CPP metabolites, such as glucuronidation and sulfation, are not well characterized. Understanding these phase II metabolic processes is critical for evaluating the rate of detoxification and elimination of CPP from the body. Future studies could employ advanced analytical techniques to identify and quantify a wider range of phase I and phase II metabolites in various biological matrices. Elucidating these less-explored pathways will provide a more complete picture of the metabolic fate of cyclopenta[cd]pyrene and its potential for bioactivation and detoxification.

Comprehensive Assessment of Structure-Activity Relationships in Genotoxicity

The genotoxicity of cyclopenta-fused pyrenes is intrinsically linked to their chemical structure, but a comprehensive understanding of these structure-activity relationships (SAR) is still developing. It is known that the presence and topology of the externally fused five-membered rings significantly influence the mutagenic potential of these compounds. nih.govscite.ai For instance, dicyclopenta[cd,mn]pyrene (B14347219) and dicyclopenta[cd,fg]pyrene (B62263) have shown direct-acting mutagenicity, a characteristic less prominent in other isomers, suggesting that the arrangement of the cyclopenta rings plays a crucial role in their biological activity. nih.gov

Future research should systematically investigate the SAR of a broader range of cyclopenta-fused pyrene (B120774) congeners. This includes synthesizing novel isomers and derivatives with varying numbers and positions of the cyclopenta rings to assess their mutagenic and carcinogenic potential. researchgate.netnih.govrsc.org A key area of focus should be the epoxidation of the olefinic bonds in the five-membered rings, which is considered a primary step in their metabolic activation. nih.govnih.gov Computational modeling, such as semi-empirical AM1 calculations, can be a valuable tool to predict the stability and reactivity of the resulting epoxides and their corresponding carbocations, helping to rationalize experimental findings on their mutagenicity. nih.gov

A comprehensive SAR assessment would also involve studying the DNA adducts formed by these compounds. The nature and frequency of DNA adducts can provide direct evidence of their genotoxic mechanism. By correlating the structural features of different cyclopenta-fused pyrenes with their metabolic activation pathways and the types of DNA damage they induce, a more predictive model for their genotoxicity can be developed. nih.govnih.gov

Development of Novel Remediation Technologies for Cyclopenta[cd]pyrene Contamination

Cyclopenta[cd]pyrene is a persistent environmental pollutant found in combustion byproducts. acs.org Developing effective remediation technologies for soils and sediments contaminated with CPP and other high molecular weight polycyclic aromatic hydrocarbons (PAHs) is a critical area for future research. Current remediation strategies for PAHs, such as soil washing, chemical oxidation, and bioremediation, offer potential frameworks, but their efficacy for CPP specifically requires further investigation. landrehab.orgnih.gov

Future research should focus on developing and optimizing remediation technologies tailored to the physicochemical properties of CPP. Bioremediation, which utilizes microorganisms to degrade contaminants, is a promising and cost-effective approach. mdpi.commdpi.com Research efforts should be directed towards identifying and engineering microbial consortia with enhanced capabilities to degrade CPP. This could involve exploring the metabolic pathways used by these microorganisms and optimizing environmental conditions to enhance their degradation efficiency. The use of immobilized microbial consortia is one such strategy that has shown promise for improving the remediation of PAHs in aged soil. mdpi.com

Chemical oxidation processes, which use strong oxidizing agents to break down contaminants, also warrant further investigation for CPP remediation. The effectiveness of different oxidants and the potential formation of toxic byproducts need to be carefully evaluated. Additionally, enhanced soil washing techniques, potentially using surfactants or cyclodextrins to increase the bioavailability of strongly sorbed CPP, could improve the efficiency of both bioremediation and chemical oxidation. nih.govmdpi.comnih.gov A multi-faceted approach, combining different remediation strategies, may ultimately be the most effective way to address CPP contamination in the environment.

Advanced Spectroscopic Techniques for Metabolite and Adduct Characterization

A deeper understanding of the biological effects of cyclopenta[cd]pyrene hinges on the precise characterization of its metabolites and the DNA adducts it forms. Future research will greatly benefit from the application of advanced spectroscopic techniques to achieve this. researchgate.net While traditional methods like high-performance liquid chromatography (HPLC) coupled with UV or fluorescence detection have been instrumental, more sophisticated approaches are needed for comprehensive analysis. nih.gov

The coupling of liquid chromatography with high-resolution mass spectrometry (LC-MS) offers superior sensitivity and specificity for identifying and quantifying a wide array of CPP metabolites in complex biological samples. mdpi.comnih.gov Techniques such as tandem mass spectrometry (MS/MS) can provide structural information for the unambiguous identification of novel metabolites. For the characterization of DNA adducts, methods like accelerator mass spectrometry (AMS) and 32P-postlabeling can provide exceptional sensitivity, but LC-MS-based methods are increasingly being used for their ability to provide more detailed structural information.

Furthermore, advanced nuclear magnetic resonance (NMR) spectroscopy can be employed for the structural elucidation of isolated metabolites and DNA adducts, providing definitive conformational details. Non-invasive techniques, such as fluorescence spectroscopy, including synchronous fluorescence and laser-induced fluorescence, can be further developed for the sensitive detection of CPP metabolites in biological fluids and for studying their interactions with cellular macromolecules. researchgate.netchromatographyonline.com The development and application of these advanced spectroscopic methods will be crucial for a more complete understanding of the mechanisms of toxicity of cyclopenta[cd]pyrene.

Q & A

Q. What statistical frameworks are recommended for analyzing dose-response relationships in carcinogenicity studies?

  • Use benchmark dose (BMD) modeling with EPA’s BMDS software to derive point-of-departure values. Multivariate regression accounts for confounding factors like metabolic variability between species .

Q. How should researchers address gaps in ecotoxicological data for this compound?

  • Prioritize testing in underrepresented taxa (e.g., Daphnia spp.) using OECD guidelines for acute/chronic toxicity. Secondary acute values can be extrapolated from existing data via species sensitivity distribution (SSD) models .

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